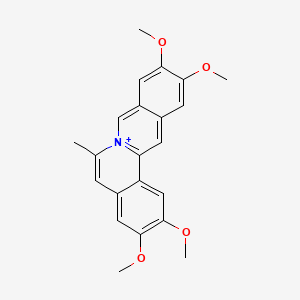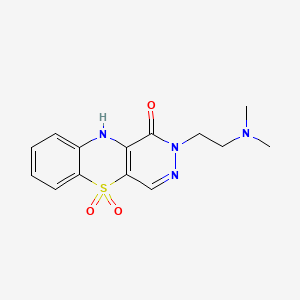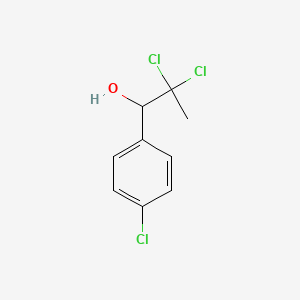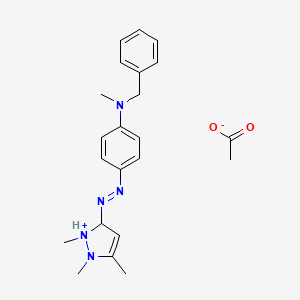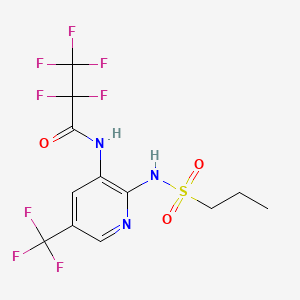
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a fluorinated amide compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, including the introduction of fluorine atoms and the formation of the amide bond. Common synthetic routes may include:
Fluorination: Introduction of fluorine atoms into the precursor molecules using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Amide Formation: Coupling of the fluorinated intermediate with the appropriate amine under conditions such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amide formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
作用機序
The mechanism by which propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
Propanamide, 2,2,3,3,3-pentafluoro-N-phenyl-: A similar fluorinated amide with different substituents, used in various chemical applications.
2,2,3,3,3-Pentafluoro-1-propanol: A fluorinated alcohol with applications in organic synthesis and material science.
Uniqueness
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to its specific combination of fluorinated groups and the pyridinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
141283-66-1 |
|---|---|
分子式 |
C12H11F8N3O3S |
分子量 |
429.29 g/mol |
IUPAC名 |
2,2,3,3,3-pentafluoro-N-[2-(propylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C12H11F8N3O3S/c1-2-3-27(25,26)23-8-7(4-6(5-21-8)11(15,16)17)22-9(24)10(13,14)12(18,19)20/h4-5H,2-3H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
IJIRBIUVBXWKCW-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


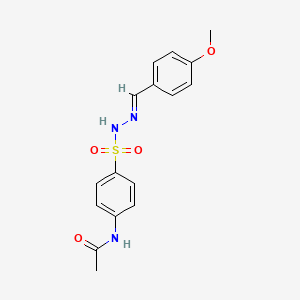

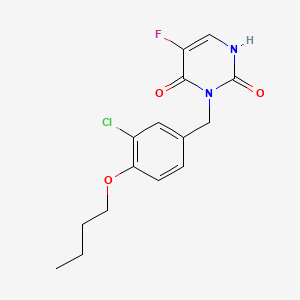
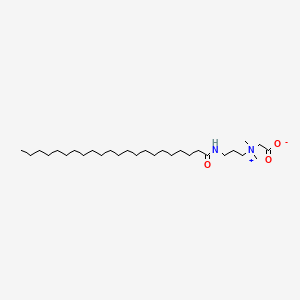


![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
